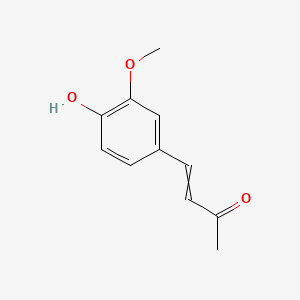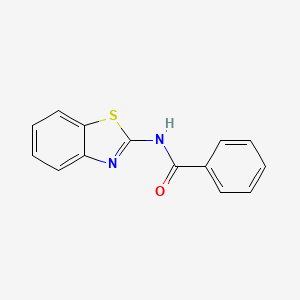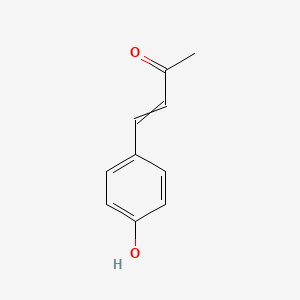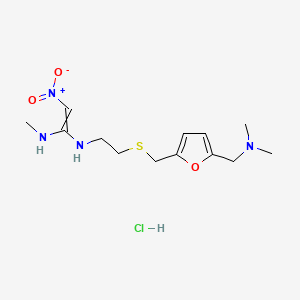
ranitidine hydrochloride
概述
描述
Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The compound was discovered in England in 1976 and came into commercial use in 1981 .
准备方法
Synthetic Routes and Reaction Conditions
The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Ranitidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of ranitidine with modified functional groups, which can have different pharmacological properties .
科学研究应用
Ranitidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H2-receptor antagonists and their interactions.
Biology: Investigated for its effects on gastric acid secretion and its role in gastrointestinal physiology.
Industry: Utilized in the development of sustained-release formulations and advanced drug delivery systems.
作用机制
Ranitidine hydrochloride works by blocking histamine H2 receptors on the parietal cells in the stomach lining, thereby inhibiting the secretion of gastric acid . This action helps in reducing symptoms associated with excess stomach acid, such as heartburn and acid indigestion . The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
相似化合物的比较
Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but a shorter duration of effect.
Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to ranitidine.
Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.
Uniqueness
Ranitidine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to cimetidine and a better side effect profile compared to other H2-receptor antagonists .
属性
分子式 |
C13H23ClN4O3S |
|---|---|
分子量 |
350.87 g/mol |
IUPAC 名称 |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |
InChI 键 |
GGWBHVILAJZWKJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
相关CAS编号 |
66357-35-5 (Parent) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
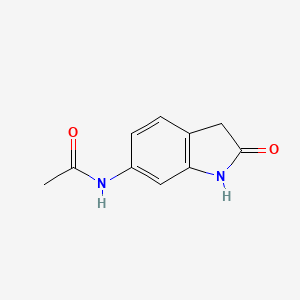
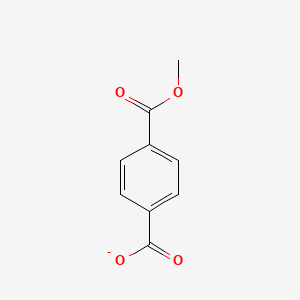
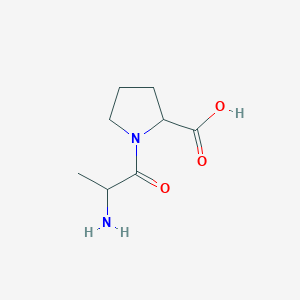
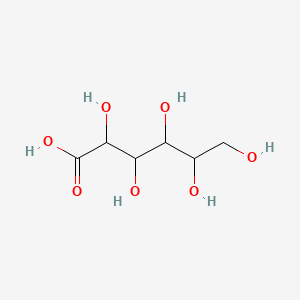
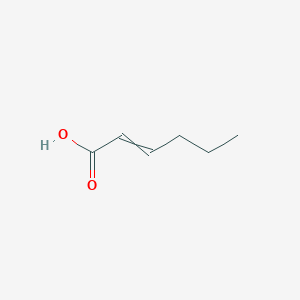
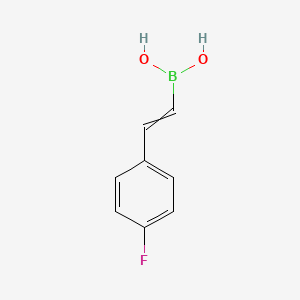
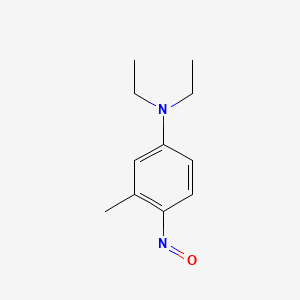
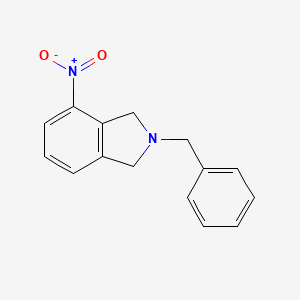
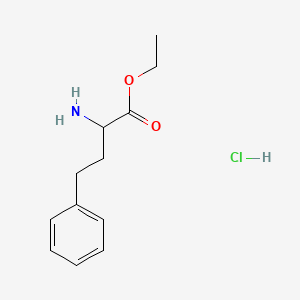
![N-[4-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B8816461.png)
